molecular formula C9H19N3O2 B13429772 (Z)-2-(2-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(2-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13429772
M. Wt: 201.27 g/mol
InChI Key: SRPRIFQRUPDYOS-UHFFFAOYSA-N
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Description

(Z)-2-(2-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide is a useful research compound. Its molecular formula is C9H19N3O2 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

2-[2-(ethoxymethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H19N3O2/c1-2-14-7-8-4-3-5-12(8)6-9(10)11-13/h8,13H,2-7H2,1H3,(H2,10,11)

InChI Key

SRPRIFQRUPDYOS-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CCCN1C/C(=N/O)/N

Canonical SMILES

CCOCC1CCCN1CC(=NO)N

Origin of Product

United States

Biological Activity

(Z)-2-(2-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₈H₁₅N₃O₂
  • CAS Number : Not available in the current literature.
  • Molecular Weight : Approximately 171.22 g/mol.

The compound features a pyrrolidine moiety, which is known for its role in various biological activities, particularly in drug design.

Research indicates that compounds similar to this compound may interact with Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in the immune response, as they recognize pathogen-associated molecular patterns and activate signaling pathways that lead to the production of pro-inflammatory cytokines . The activation of TLRs can enhance immune responses, making such compounds potential candidates for immunotherapy.

Structure-Activity Relationships (SAR)

A comparative study on related compounds has shown that modifications in the alkyl chain length and functional groups significantly affect biological activity. For instance:

  • C2 Alkyl Chain Length : Variations in the length of the substituent at the C2 position have been linked to changes in TLR7 activity. Compounds with shorter chains typically exhibit higher activity .
  • Functional Groups : The presence of hydroxyl (-OH) groups and amine functionalities at specific positions enhances binding affinity to TLRs, thereby improving their immunomodulatory effects .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of similar compounds:

Compound NameTLR ActivityEC50 (µM)Cytokine Induction
Compound ATLR70.03IFN-α
Compound BTLR80.1TNF-α, IL-12
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable or under investigation.

Case Studies

  • Immunomodulatory Effects : In a study examining the effects of similar compounds on immune cells, it was found that certain derivatives significantly enhanced IFN-α production in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating viral infections or enhancing vaccine efficacy .
  • Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
  • Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies suggest that modifications to the ethoxymethyl group may improve solubility and bioavailability, which are critical for effective therapeutic use .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from three key regions:
A. Hydroxyacetimidamide Moiety

  • Condensation Reactions : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imine derivatives under mild acidic conditions (pH 4–6) .

  • Oxidation : Susceptible to oxidation by agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding nitroso intermediates .

B. Pyrrolidine Ring

  • Nucleophilic Substitution : The tertiary amine participates in alkylation reactions with electrophiles (e.g., alkyl halides) under basic conditions.

  • Ring-Opening : Reacts with strong acids (e.g., HCl) to form linear diamines, as observed in azabicyclic analogs.

C. Ethoxymethyl Group

  • Ether Cleavage : Hydrolyzed by HBr/acetic acid to yield hydroxymethyl derivatives .

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProduct FormedApplication
Imine FormationBenzaldehyde, AcOH, 25°C, 12 hr(Z)-2-(2-(Ethoxymethyl)pyrrolidin-1-yl)-N-benzylideneacetimidamideLigand synthesis
OxidationH₂O₂, Fe²⁺ catalyst, pH 5Nitroso intermediateBioactivation studies
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium saltIonic liquid precursors
Hydrolysis6M HCl, reflux, 6 hr2-(Ethoxymethyl)pyrrolidine + acetamideDegradation analysis

Mechanistic Insights

  • Imine Formation : Protonation of the hydroxy group enhances electrophilicity, enabling nucleophilic attack by aldehydes .

  • Ring-Opening : Acid-mediated protonation of the pyrrolidine nitrogen weakens the C–N bond, facilitating cleavage.

Stability Considerations

  • pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the ethoxymethyl group .

  • Thermal Stability : Stable up to 150°C; decomposes exothermically above 200°C (DSC data).

Table 2: Reactivity vs. Structural Analogs

CompoundHydroxy Group ReactivityPyrrolidine StabilityKey Difference
(Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamideHigher (unsubstituted)ModerateLacks ethoxymethyl group
4,4-DifluoropiperidineLowerHigh (fluorinated)Fluorine enhances ring stability

Q & A

Q. What are the recommended methods for structural characterization of (Z)-2-(2-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to analyze chemical shifts and coupling constants, particularly for the pyrrolidine ring and ethoxymethyl group. For example, the pyrrolidine protons typically resonate between δ 1.5–3.5 ppm, while the hydroxyacetimidamide moiety may show distinct peaks in the δ 8–10 ppm range .
  • Infrared (IR) Spectroscopy: Identify functional groups such as the N–H stretch (~3300 cm1^{-1}) and C=O/C=N stretches (~1650–1700 cm1^{-1}) .
  • X-ray Crystallography: Resolve the stereochemistry of the (Z)-configuration and confirm spatial arrangement of substituents, as demonstrated in similar pyrrolidine derivatives .

Q. What synthetic strategies are effective for preparing this compound?

A typical synthesis involves:

Pyrrolidine Functionalization: Introduce the ethoxymethyl group via nucleophilic substitution or reductive amination using 2-(ethoxymethyl)pyrrolidine as a precursor .

Acetimidamide Formation: Couple the pyrrolidine derivative with hydroxylamine under controlled pH to form the (Z)-configured imidamide. Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical to isolate the desired isomer .

Validation: Confirm purity (>95%) using HPLC and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. What safety precautions are essential when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as similar acetamide derivatives are classified as acute oral toxins (Category 4) and skin irritants (Category 2) .
  • Spill Management: Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s stability and reactivity?

Conflicting stability data (e.g., decomposition under light vs. ambient conditions) require:

  • Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products .
  • Reactivity Screening: Test compatibility with common solvents (e.g., DMSO, ethanol) and reagents (e.g., oxidizing agents) to map reaction pathways. Note that pyrrolidine derivatives may undergo ring-opening under strong acidic/basic conditions .

Q. What advanced techniques are suitable for studying its biological interactions?

For mechanistic studies:

  • Enzyme Inhibition Assays: Use fluorescence polarization or calorimetry to evaluate binding to targets like kinases or metalloenzymes. For example, structurally related pyrrolidine-acetamide hybrids show dual inhibition of Aurora B/FLT3 kinases (IC50_{50} < 1 nM) .
  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with active sites, focusing on hydrogen bonding with the hydroxyacetimidamide group and hydrophobic interactions from the ethoxymethyl chain .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Develop a hyphenated LC-MS/MS method :

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection: MRM transitions for the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., m/z 284 → 152 for pyrrolidine cleavage) .
  • Validation: Assess linearity (R2^2 > 0.99), LOD/LOQ (<10 ng/mL), and recovery rates in biological fluids .

Q. What strategies are recommended for investigating its coordination chemistry with metal ions?

To study metal complexation:

  • Synthesis of Complexes: React the compound with transition metals (e.g., Co2+^{2+}, Cu2+^{2+}) in ethanol/water under inert atmosphere. The hydroxyacetimidamide group acts as a bidentate ligand .
  • Characterization: Use UV-Vis spectroscopy (d-d transitions) and EPR for paramagnetic metals. X-ray diffraction can confirm octahedral or square-planar geometries .

Q. How should researchers resolve contradictions in toxicological data across sources?

Conflicting toxicity profiles (e.g., skin sensitization vs. no data) necessitate:

  • Tiered Testing: Start with in vitro assays (e.g., Ames test for mutagenicity), followed by acute toxicity studies in rodents (OECD 423). Prioritize GHS classifications from authoritative sources (e.g., OSHA HCS) over incomplete datasets .
  • Cross-Referencing: Compare with structurally analogous compounds (e.g., 2-(2-ethylphenoxy)-N-phenylacetamide) that have established toxicity profiles .

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